molecular formula C6H10N4O2 B2522187 4-Nitro-1-propyl-1H-pyrazol-3-amine CAS No. 2023003-36-1

4-Nitro-1-propyl-1H-pyrazol-3-amine

Cat. No.: B2522187
CAS No.: 2023003-36-1
M. Wt: 170.172
InChI Key: HLZGUYZINLPGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazole (B372694) Scaffolds in Modern Organic and Materials Chemistry

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in heterocyclic chemistry. biosynth.comnih.gov This scaffold is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and its ability to act as a versatile bioisosteric replacement for other chemical groups. chemicalbook.com Pyrazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal properties. nih.govnih.gov This has led to the incorporation of the pyrazole ring into numerous FDA-approved drugs, such as the anti-inflammatory celecoxib, the anticoagulant apixaban, and several protein kinase inhibitors used in cancer therapy like crizotinib (B193316) and ruxolitinib. chemicalbook.combldpharm.com

Beyond pharmaceuticals, the applications of pyrazole scaffolds extend to agrochemistry, where they are used in fungicides and herbicides. bldpharm.com Their unique coordination properties also make them valuable ligands in organometallic chemistry and materials science, where they are used in the development of dyes, luminescent materials, and energetic compounds. biosynth.comnih.gov The popularity of the pyrazole core has surged since the 1990s, prompting continuous development of new synthetic strategies to access novel derivatives. biosynth.com

Overview of Aminopyrazole and Nitropyrazole Derivatives in Synthetic Design

The functionalization of the pyrazole ring with amino (-NH₂) and nitro (-NO₂) groups creates versatile intermediates that are pivotal in synthetic design.

Aminopyrazole Derivatives: These compounds are highly valued as building blocks for constructing more complex fused heterocyclic systems, such as pyrazolopyridines and pyrazolopyrimidines. mdpi.com 5-Aminopyrazoles, for example, are polyfunctional compounds with multiple nucleophilic sites that can react with various electrophiles to create a diverse array of molecular architectures. amadischem.com The amino group provides a reactive handle for further chemical modifications, making aminopyrazoles essential precursors in the synthesis of bioactive molecules, particularly kinase inhibitors for cancer treatment. nih.gov

Nitropyrazole Derivatives: The introduction of a nitro group onto the pyrazole ring significantly influences the molecule's electronic properties and reactivity. Nitropyrazoles are key intermediates in the synthesis of other functionalized pyrazoles, including the aforementioned aminopyrazoles (via reduction of the nitro group) and energetic materials. nih.gov The strong electron-withdrawing nature of the nitro group makes these compounds useful in studying reaction mechanisms and in creating materials with specific electronic or explosive properties. nih.govresearchgate.net The synthesis of nitropyrazoles is often straightforward, typically involving the nitration of a pyrazole precursor with agents like nitric acid and sulfuric acid. nih.gov For instance, 4-nitropyrazole (4-NP) can be synthesized through the rearrangement of N-nitropyrazole in sulfuric acid. nih.gov

The synthesis of functionalized aminopyrazoles often begins with a nitrated precursor. For example, the synthesis of 4-aminopyrazol-3-ones can be achieved in a four-step sequence that involves the nitration of a pyrazol-3-one derivative, followed by the reduction of the nitro group to an amino group via catalytic hydrogenation. researchgate.net

Position of 4-Nitro-1-propyl-1H-pyrazol-3-amine within the Pyrazole Chemical Landscape

The compound this compound combines the key features of the derivatives discussed above. Its structure, featuring an amino group at position 3, a nitro group at position 4, and a propyl group at the N1 position, defines its unique chemical character and potential utility.

The molecule can be classified as a substituted aminonitropyrazole. The presence of both an electron-donating amino group and a powerful electron-withdrawing nitro group on the same pyrazole ring creates a "push-pull" system. This electronic arrangement can lead to interesting photophysical properties and makes the molecule a potentially valuable synthon for creating more complex structures. The amino group serves as a nucleophilic center and a site for further derivatization, while the nitro group activates the ring for certain reactions and can be chemically reduced to introduce another amino group, paving the way for diamino-pyrazole derivatives. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1-propylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-2-3-9-4-5(10(11)12)6(7)8-9/h4H,2-3H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZGUYZINLPGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reactivity Profiles

Reaction Mechanisms of Nitro-Pyrazole Systems

The reactivity of nitro-pyrazole systems is largely dictated by the interplay between the electron-withdrawing nitro group and the aromatic pyrazole (B372694) core.

Electrophilic Aromatic Substitution on Pyrazole Rings

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. rrbdavc.org The position of substitution is influenced by the directing effects of the substituents already present on the ring. The mechanism of electrophilic aromatic substitution on an aromatic ring, such as pyrazole, involves the attack of the pi electrons of the aromatic ring on an electrophile, leading to the formation of a resonance-stabilized carbocation known as an arenium ion. wikipedia.orgmasterorganicchemistry.combyjus.com This intermediate then loses a proton to a weak base to restore the aromaticity of the ring. wikipedia.orgbyjus.com In the case of pyrazole, electrophilic attack is generally favored at the C4 position. rrbdavc.org The presence of activating groups, which donate electrons to the ring, can increase the rate of reaction and influence the regioselectivity of the substitution. wikipedia.org Conversely, deactivating groups, such as the nitro group, decrease the reactivity of the ring towards electrophiles. wikipedia.org

Reactivity of the Amino-Pyrazole Moiety

The amino group attached to the pyrazole ring introduces nucleophilic character and provides a handle for further functionalization.

Nucleophilic Characteristics of the Amino Group in Synthetic Transformations

The amino group at the 3-position of the pyrazole ring is nucleophilic and can participate in a variety of synthetic transformations. Aminopyrazoles are versatile building blocks in drug discovery. nih.gov The exocyclic primary amino group in aminopyrazoles generally exhibits higher nucleophilicity than the endocyclic nitrogen atoms of the pyrazole ring. nih.gov This allows for selective reactions at the amino group. For instance, the amino group can react with various electrophiles such as aldehydes, ketones, and acyl chlorides. nih.govscirp.org These reactions are fundamental in the construction of more complex fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. nih.gov The nucleophilicity of the amino group can be modulated by the electronic effects of other substituents on the pyrazole ring.

Functional Group Interconversions and Derivatization Strategies

The amino group in 4-Nitro-1-propyl-1H-pyrazol-3-amine can be readily derivatized to introduce a wide range of functionalities. fiveable.me These functional group interconversions are crucial for modifying the molecule's properties and for building more complex structures. fiveable.meyoutube.com Common derivatization strategies include acylation, alkylation, and diazotization reactions. For example, acylation of the amino group can be achieved by reacting it with acyl chlorides or anhydrides. scirp.org Diazotization of the primary amino group, followed by reaction with various reagents, can lead to the introduction of a diverse array of substituents. acs.org Furthermore, the amino group can be used as a directing group in subsequent electrophilic substitution reactions, influencing the position of new substituents on the pyrazole ring.

Intramolecular and Intermolecular Interactions Governing Reactivity

The reactivity of this compound is also governed by a network of intramolecular and intermolecular interactions. The presence of both a hydrogen bond donor (the amino group) and acceptor (the nitro group and pyrazole nitrogens) allows for the formation of hydrogen bonds. These interactions can influence the conformation of the molecule and its packing in the solid state. For instance, intermolecular hydrogen bonding can lead to the formation of dimers or extended networks, which can affect the molecule's physical properties and reactivity. rrbdavc.org The propyl group at the N1 position can also influence the molecule's solubility and steric environment.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for providing detailed information about the atomic-level structure of a molecule in solution and the solid state. psu.edu

¹H and ¹³C NMR Chemical Shift Analysis and Signal Assignment

The ¹H and ¹³C NMR spectra of 4-Nitro-1-propyl-1H-pyrazol-3-amine are predicted to exhibit characteristic signals corresponding to the propyl substituent and the pyrazole (B372694) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the n-propyl group and the pyrazole ring. The methyl (CH₃) protons of the propyl group would likely appear as a triplet in the upfield region, typically around 0.9 ppm. orgchemboulder.com The methylene (B1212753) (CH₂) group adjacent to the methyl group is expected to be a sextet around 1.6-1.8 ppm. The methylene group directly attached to the pyrazole nitrogen (N-CH₂) would be the most downfield of the propyl protons, appearing as a triplet around 4.0-4.2 ppm due to the deshielding effect of the heterocyclic ring. The single proton on the pyrazole ring (C5-H) is anticipated to resonate as a singlet in the aromatic region, likely between 7.5 and 8.5 ppm, influenced by the electron-withdrawing nitro group. The amine (NH₂) protons are expected to show a broad singlet, the chemical shift of which can be variable (typically 2-5 ppm) depending on the solvent and concentration. pdx.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework. The carbon of the methyl group of the propyl chain is expected at approximately 11 ppm. The internal methylene carbon would likely appear around 23-25 ppm, while the N-CH₂ carbon would be significantly downfield, around 45-50 ppm. Within the pyrazole ring, the carbon bearing the nitro group (C4) is expected to be significantly downfield. The chemical shifts for the pyrazole ring carbons (C3, C4, and C5) are influenced by the substituents. For nitropyrazoles, the C-NO₂ carbon signal can be found in the range of 145-155 ppm. researchgate.net The C3 carbon, attached to the amino group, would be expected in the range of 150-160 ppm, while the C5 carbon would be the most upfield of the ring carbons, likely around 130-140 ppm. researchgate.netchemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₂-CH₂-CH₃~0.9 (t)~11
N-CH₂-CH₂-CH₃~1.7 (sextet)~24
N-CH₂-CH₂-CH₃~4.1 (t)~48
C5-H~8.0 (s)~135
NH₂2-5 (broad s)-
C3-NH₂-~155
C4-NO₂-~150

Note: These are estimated values based on typical chemical shifts for similar functional groups and substituted pyrazoles. Actual experimental values may vary.

¹⁵N NMR for Tautomeric Analysis and Nitrogen Environment Assessment

¹⁵N NMR spectroscopy is a powerful technique for directly probing the electronic environment of nitrogen atoms and for studying tautomeric equilibria. researchgate.net In this compound, there are four distinct nitrogen environments: the two pyrazole ring nitrogens (N1 and N2), the amino group nitrogen (-NH₂), and the nitro group nitrogen (-NO₂).

The N1 nitrogen, being part of the pyrrole-like environment and bonded to the propyl group, is expected to have a chemical shift in the range of -150 to -180 ppm relative to nitromethane. The N2 nitrogen, a pyridine-like nitrogen, would resonate further downfield. psu.edu The nitrogen of the amino group is expected to appear in the range of -300 to -340 ppm. The nitro group nitrogen exhibits a chemical shift much further downfield, typically in the range of -10 to +20 ppm. researchgate.net

Crucially, ¹⁵N NMR can definitively distinguish between the 1-propyl and 2-propyl tautomers if tautomerism were to occur. However, due to the N-alkylation, the tautomerism is fixed in this compound. The distinct chemical shifts for N1 and N2 would confirm the position of the propyl group.

Predicted ¹⁵N NMR Chemical Shifts for this compound

Nitrogen AtomPredicted Chemical Shift (ppm vs. CH₃NO₂)
N1 (pyrazole)-160
N2 (pyrazole)-80
NH₂-320
NO₂0

Note: These are estimated values based on typical chemical shifts for similar nitrogen-containing functional groups and heterocycles.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as two bands in the region of 3400-3250 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are strong and characteristic, expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.comspectroscopyonline.com The C-H stretching vibrations of the propyl group will be observed in the 3000-2850 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyrazole ring are expected in the 1600-1400 cm⁻¹ region. youtube.com

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, will also show characteristic bands. The symmetric stretching of the nitro group is often a strong and easily identifiable band in the Raman spectrum. The vibrations of the pyrazole ring are also typically Raman active.

Predicted Vibrational Frequencies for this compound

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H stretch (amine)3400-3250 (two bands)Weak
C-H stretch (propyl)3000-2850Strong
C=N, C=C stretch (ring)1600-1400Moderate
NO₂ asymmetric stretch1550-1475Weak
NO₂ symmetric stretch1360-1290Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₆H₁₀N₄O₂), the expected molecular weight is approximately 170.13 g/mol .

The fragmentation of N-alkyl nitropyrazoles often involves characteristic losses. A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da), and also the loss of NO (30 Da). researchgate.netnih.gov The fragmentation of the propyl chain is also expected, with potential losses of methyl (15 Da), ethyl (29 Da), or propyl (43 Da) radicals. youtube.com

A plausible fragmentation pattern for this compound could initiate with the loss of the nitro group to give a fragment ion at m/z 124. Subsequent fragmentation of the propyl chain from this ion could lead to further smaller fragments. Another possibility is the cleavage of the propyl group from the molecular ion.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and intermolecular interactions. nih.gov While a specific crystal structure for this compound is not available in the searched literature, predictions can be made based on related structures.

The pyrazole ring is expected to be planar. nih.gov The substituents, the propyl chain, the nitro group, and the amino group, will be attached to this ring. The nitro group is likely to be nearly coplanar with the pyrazole ring to maximize conjugation. The amino group will also be attached to the ring, and its hydrogen atoms may participate in intermolecular hydrogen bonding in the solid state. The propyl group will adopt a staggered conformation. The crystal packing is likely to be influenced by hydrogen bonds involving the amino group and potentially weak interactions involving the nitro group. nih.govmdpi.com

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Charge-Transfer Complex Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated pyrazole ring system. The presence of the nitro group, a strong chromophore and electron-withdrawing group, and the amino group, an auxochrome and electron-donating group, will significantly influence the absorption maxima.

The interaction between the amino and nitro groups through the pyrazole ring is expected to give rise to an intramolecular charge-transfer (ICT) band, which would likely appear at a longer wavelength (lower energy) compared to the unsubstituted pyrazole. This ICT character suggests that the compound may exhibit interesting photophysical properties. The position of the absorption maximum can be sensitive to the polarity of the solvent.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT methods are used to determine a molecule's ground-state energy, electron density, and other fundamental properties by modeling electron correlation. nih.gov For substituted pyrazoles, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), have proven effective in elucidating molecular geometries, vibrational frequencies, and electronic properties. nih.govjocpr.com

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 4-Nitro-1-propyl-1H-pyrazol-3-amine, this process would involve calculating the forces on each atom and adjusting their positions until a stable conformation is reached.

Below is a table of hypothetical, yet representative, optimized geometric parameters for this compound, as would be predicted from a DFT calculation.

Table 1: Illustrative Theoretical Geometric Parameters for this compound Calculated using a representative DFT method (e.g., B3LYP/6-31G(d,p)).

Parameter Bond/Angle Predicted Value
Bond Lengths
C3-N(amine) ~1.36 Å
C4-N(nitro) ~1.45 Å
N1-N2 ~1.38 Å
N2-C3 ~1.33 Å
C3-C4 ~1.42 Å
C4-C5 ~1.39 Å
C5-N1 ~1.35 Å
N(nitro)-O ~1.23 Å
Bond Angles
C5-N1-N2 ~112°
N1-N2-C3 ~105°
N2-C3-C4 ~111°
C3-C4-C5 ~106°
N1-C5-C4 ~106°

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. nih.gov

For this compound, FMO analysis would predict the distribution of these key orbitals.

HOMO: The HOMO is expected to be primarily localized over the electron-rich regions of the molecule, specifically the pyrazole (B372694) ring and the electron-donating amino group at the C3 position.

LUMO: The LUMO is anticipated to be concentrated on the electron-withdrawing nitro group at the C4 position, as is characteristic for nitroaromatic compounds. researchgate.net This distribution makes the nitro group a likely site for nucleophilic attack or reduction.

Table 2: Illustrative FMO Properties for this compound

Parameter Predicted Value (eV) Significance
HOMO Energy ~ -6.5 eV Indicates electron-donating capacity.
LUMO Energy ~ -2.1 eV Indicates electron-accepting capacity.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. nih.gov

In an MEP map of this compound:

Negative Regions (Red/Yellow): These areas of high electron density are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the nitro group and, to a lesser extent, the nitrogen atoms of the pyrazole ring. nih.govresearchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is expected around the hydrogen atoms of the amino group. researchgate.net

Neutral Regions (Green): These regions, such as the alkyl propyl chain, have a near-zero potential and are less likely to be involved in ionic interactions.

The MEP map provides a clear, qualitative prediction of the molecule's reactivity hotspots.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgmpg.de This analysis provides detailed insights into bonding, hybridization, and intramolecular charge transfer (hyperconjugation). rsc.orgq-chem.com

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (1) N(amine) π* (N2-C3) ~ 35.5 Lone pair delocalization into the ring.
LP (1) N(amine) π* (C4-C5) ~ 20.1 Lone pair delocalization into the ring.
π (C4-C5) π* (N(nitro)-O) ~ 15.8 Ring π-system delocalization into the nitro group.

DFT calculations can accurately predict spectroscopic data, which serves as a valuable tool for structural confirmation.

IR Vibrational Frequencies: Theoretical calculations can predict the vibrational modes of the molecule. jocpr.com For this compound, key predicted frequencies would include the asymmetric and symmetric N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), C-N stretching, and the various C-H stretching and bending modes of the propyl group and pyrazole ring. libretexts.org

NMR Chemical Shifts: The magnetic shielding tensors for each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts. jocpr.comresearchgate.net These theoretical shifts, when compared to experimental data, are crucial for structure elucidation. The chemical shifts are influenced by the electronic environment of each nucleus; for instance, the protons on the carbon adjacent to the pyrazole nitrogen would be deshielded compared to those at the end of the propyl chain. organicchemistrydata.org

Table 4: Illustrative Predicted Spectroscopic Data

Spectroscopy Functional Group/Atom Predicted Value
IR Frequencies
N-H Stretch (Amine) ~3450, 3350 cm⁻¹
C-H Stretch (Propyl) ~2960, 2870 cm⁻¹
NO₂ Asymmetric Stretch ~1540 cm⁻¹
NO₂ Symmetric Stretch ~1345 cm⁻¹
¹H NMR Shifts
-NH₂ ~5.5 ppm
H-5 (pyrazole ring) ~7.8 ppm
-CH₂- (N-propyl, α) ~4.1 ppm
¹³C NMR Shifts
C-3 (bearing-NH₂) ~150 ppm
C-4 (bearing-NO₂) ~128 ppm

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies in Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. This approach is widely used in drug discovery and materials science to predict the properties of new compounds and to guide the design of molecules with enhanced characteristics.

In the context of this compound, the various parameters derived from DFT calculations (as described in section 5.1) serve as the foundational "descriptors" for a QSAR model. These can include:

Electronic Descriptors: HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and partial atomic charges. nih.gov

Steric/Topological Descriptors: Molecular weight, volume, surface area, and various topological indices.

Thermodynamic Descriptors: Heat of formation and total energy.

A QSAR study would involve synthesizing a library of related pyrazole derivatives and measuring a specific activity (e.g., enzyme inhibition, receptor binding affinity). A statistical model is then generated that correlates the calculated descriptors with the observed activity. This model can then be used to predict the activity of unsynthesized compounds, including this compound, thereby prioritizing the most promising candidates for synthesis and further testing.

Descriptor Generation and Selection for QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a compound with its biological activity. ej-chem.org For this compound, the initial step in developing a QSAR model would involve the generation of a diverse set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and properties.

Descriptor Categories for this compound:

Descriptor CategoryExamplesRelevance to this compound
Topological Descriptors Wiener index, Randić index, Balaban indexDescribe the connectivity and branching of the propyl chain and the pyrazole ring.
Geometrical Descriptors Molecular surface area, molecular volume, ovalityQuantify the size and shape of the molecule, which are crucial for receptor binding.
Electronic Descriptors Dipole moment, HOMO/LUMO energies, partial chargesReflect the electronic distribution, polarizability, and reactivity of the nitro and amine groups. nih.gov
Physicochemical Descriptors LogP, molar refractivity, polarizabilityRepresent the lipophilicity and polarizability, influencing membrane permeability and interactions.

Once a comprehensive set of descriptors is generated, a crucial step is the selection of the most relevant ones to build a robust and predictive QSAR model. This is often achieved through statistical techniques like correlation analysis and feature selection algorithms to eliminate redundant and irrelevant descriptors. ijpsr.com

Statistical and Machine Learning Approaches in QSAR Model Construction

With a refined set of descriptors for this compound, various statistical and machine learning methods can be employed to construct the QSAR model. The choice of method depends on the complexity of the relationship between the descriptors and the biological activity.

Commonly Used Modeling Techniques:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and the selected descriptors. hilarispublisher.com

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is multicollinearity among them. hilarispublisher.com

Support Vector Machines (SVM): A powerful machine learning algorithm that can model both linear and non-linear relationships.

Artificial Neural Networks (ANN): These models, inspired by the human brain, are capable of capturing highly complex and non-linear patterns in the data.

The predictive power and robustness of the developed QSAR model for this compound would be rigorously validated using internal and external validation techniques. rsc.org

Reaction Pathway and Transition State Calculations

Understanding the synthetic route to this compound and its potential chemical transformations is crucial. Computational chemistry, particularly quantum mechanics, can elucidate reaction mechanisms, identify intermediates, and calculate the energies of transition states. ucsb.edumedium.com

The synthesis of substituted pyrazoles can be achieved through various routes, often involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov For this compound, a plausible synthetic pathway could involve the nitration of a 1-propyl-1H-pyrazol-3-amine precursor.

Illustrative Reaction Coordinate for Nitration:

The nitration of the pyrazole ring is an electrophilic substitution reaction. youtube.com Theoretical calculations, such as those using Density Functional Theory (DFT), can map out the potential energy surface for this reaction. This would involve locating the transition state structure, which represents the highest energy point along the reaction pathway. ucsb.edu The energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, provides insight into the reaction kinetics.

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

While QSAR and quantum mechanics provide static pictures of the molecule, this compound is a flexible molecule that can adopt various conformations. Molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, providing insights into its conformational landscape and interactions with its environment. eurasianjournals.comnih.gov

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and solving Newton's equations of motion for every atom in the system. mdpi.com This allows for the exploration of the molecule's accessible conformations, particularly the rotation around the single bonds of the propyl chain.

Furthermore, MD simulations can be used to study the intermolecular interactions between this compound and a biological target, such as a protein binding site. rsc.org By analyzing the simulation trajectory, one can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for molecular recognition and binding affinity. mdpi.comnih.gov

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Functionalized Pyrazoles

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods like the Knorr synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. numberanalytics.comyoutube.com While effective, these methods often require harsh conditions and may lack efficiency and sustainability. mdpi.com The future of synthesizing compounds like 4-Nitro-1-propyl-1H-pyrazol-3-amine lies in the development of greener and more efficient synthetic strategies.

Recent advancements have focused on eco-friendly approaches that minimize hazardous reagents, employ green solvents, and utilize recyclable catalysts. nih.gov Multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants, are particularly promising. mdpi.comnih.gov These reactions are not only atom-economical but also operationally simple and can lead to high yields. For instance, nano-ZnO catalyzed protocols have demonstrated excellent yields and short reaction times in the synthesis of 1,3,5-substituted pyrazoles. nih.gov

Furthermore, the use of alternative energy sources such as microwave irradiation and mechanochemical methods, like ball milling, are gaining traction. numberanalytics.comrsc.org These techniques can significantly accelerate reaction rates and, in some cases, enable solvent-free reactions, further enhancing the sustainability of pyrazole synthesis. rsc.orgmdpi.com The development of such methods for the regioselective synthesis of nitro- and amino-substituted pyrazoles will be crucial for the efficient production of this compound and its analogs.

Table 1: Comparison of Synthetic Routes for Pyrazole Derivatives

Synthesis MethodAdvantagesDisadvantages
Knorr Synthesis Well-established and simple. numberanalytics.comOften requires harsh conditions and can have a limited substrate scope. numberanalytics.com
Transition Metal-Catalyzed Reactions High efficiency and selectivity. numberanalytics.comMay require expensive and toxic metal catalysts. numberanalytics.com
Microwave-Assisted Synthesis Faster reaction times and improved yields. numberanalytics.comCan have limited scalability. numberanalytics.com
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, and often environmentally benign. nih.govCan sometimes be challenging to optimize for specific targets.
Mechanochemistry (Ball Milling) Solvent-free, rapid, and can lead to novel products. rsc.orgScalability can be a concern for industrial applications.

Advanced Computational Prediction and Rational Design of Pyrazole Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. frontiersin.org For pyrazole derivatives, computational methods can be leveraged to predict a wide range of properties, from their electronic structure and reactivity to their potential biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies, for example, can establish correlations between the structural features of pyrazole derivatives and their observed activities, guiding the design of more potent and selective compounds. nih.govmdpi.com

Molecular docking and deep learning are powerful computational techniques for virtual screening of large compound libraries. nih.gov These methods can identify promising candidates for a specific biological target, such as an enzyme or receptor, by predicting their binding affinity and mode of interaction. nih.govchemmethod.com This in silico approach significantly accelerates the initial stages of drug discovery by prioritizing compounds for synthesis and experimental testing. chemmethod.com

For this compound, computational studies could be employed to:

Predict its physicochemical properties, such as solubility and lipophilicity.

Explore its conformational landscape and tautomeric equilibria. nih.gov

Design novel derivatives with enhanced properties by systematically modifying the substituents on the pyrazole ring.

Screen for potential biological targets and predict off-target effects.

The integration of computational design with synthetic efforts will enable a more rational and efficient exploration of the chemical space around this pyrazole scaffold. frontiersin.org

Exploration of New Chemical Reactivity Pathways and Transformations

The pyrazole ring is a versatile platform for a variety of chemical transformations. numberanalytics.com The presence of both a nitro group and an amino group in this compound opens up a rich landscape of potential chemical reactions. The nitro group can be reduced to an amino group, which can then be further functionalized. researchgate.net Conversely, the existing amino group can be modified through acylation, alkylation, or diazotization reactions.

Future research should focus on exploring novel reactivity pathways for this and related functionalized pyrazoles. This includes:

C-H Functionalization: Direct functionalization of the C-H bonds of the pyrazole ring is a highly atom-economical strategy for introducing new substituents. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex pyrazole derivatives. numberanalytics.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and sustainable approach to a variety of chemical transformations, including those that are challenging to achieve with traditional methods. acs.org

Transformations of the Nitro Group: Beyond reduction, the nitro group can participate in various cycloaddition and rearrangement reactions, offering pathways to novel heterocyclic systems. nih.gov

Understanding the regioselectivity of these reactions will be critical for the controlled synthesis of desired products. mdpi.com The interplay between the electron-withdrawing nitro group and the electron-donating amino group will significantly influence the reactivity of the pyrazole ring, presenting both challenges and opportunities for synthetic chemists. nih.gov

Integration with High-Throughput Experimentation and Automated Synthesis Methodologies

To accelerate the discovery and optimization of new pyrazole derivatives, the integration of high-throughput experimentation (HTE) and automated synthesis is essential. acs.org HTE platforms allow for the rapid screening of a large number of reaction conditions, enabling the quick identification of optimal parameters for a given transformation. acs.org This is particularly valuable for developing new synthetic methods and for optimizing the synthesis of specific target molecules.

Automated synthesis platforms, often coupled with purification and analysis systems, can significantly increase the throughput of compound synthesis. researchgate.netsigmaaldrich.com These systems can be programmed to perform a series of reactions in a parallel or sequential manner, allowing for the rapid generation of libraries of related compounds. researchgate.net This is crucial for structure-activity relationship studies, where a large number of analogs need to be synthesized and tested.

The application of these technologies to the synthesis of functionalized pyrazoles would enable:

The rapid optimization of synthetic routes to compounds like this compound.

The efficient generation of libraries of derivatives for biological screening or materials testing.

The discovery of new reactions and reactivity patterns through the systematic exploration of reaction space. acs.org

The synergy between computational design, automated synthesis, and high-throughput screening will undoubtedly be a driving force in unlocking the full potential of this compound and the broader class of functionalized pyrazoles.

Q & A

Q. What are the standard synthetic routes for 4-Nitro-1-propyl-1H-pyrazol-3-amine?

The synthesis involves multi-step reactions under controlled conditions. Key steps include nitration and alkylation, with temperature and solvent optimization critical for yield and purity. For example, reflux in ethanol or DMF with bases like cesium carbonate may enhance reaction efficiency. Structural confirmation is achieved via NMR, mass spectrometry, and X-ray crystallography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., nitro group deshielding effects at δ 8.5–9.0 ppm in 1H NMR).
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS m/z [M+H]+ ~159).
  • X-ray Crystallography : Resolves 3D structure; SHELX programs (e.g., SHELXL) refine crystallographic data .

Q. What are the key structural features influencing this compound’s reactivity?

The nitro group at position 4 (electron-withdrawing) and propyl chain at position 1 (hydrophobic) dictate reactivity. The amine at position 3 enables hydrogen bonding, influencing solubility and interactions with biological targets .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

Systematic parameter screening is recommended:

  • Solvent : Polar aprotic solvents (DMF, DMSO) improve nitro-group reactivity.
  • Catalysts : Copper(I) bromide (e.g., 0.1 mol%) accelerates coupling reactions (yield: ~18% in ).
  • Temperature : Controlled heating (80–100°C) minimizes side reactions. Multi-variable experimental designs (e.g., DoE) can identify optimal conditions .

Q. How do researchers address contradictions in bioactivity data for nitro-substituted pyrazoles?

  • Comparative Studies : Test analogs (e.g., 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) to isolate structural contributions to activity .
  • In Silico Modeling : Use DFT calculations to predict electron density and binding affinities.
  • Dose-Response Assays : Validate activity thresholds (e.g., IC50) across multiple cell lines .

Q. What crystallographic challenges arise in resolving this compound’s structure?

Challenges include disorder in the nitro group or propyl chain. Strategies:

  • High-Resolution Data : Collect at synchrotron sources (≤0.8 Å resolution).
  • Refinement Tools : SHELXL’s TWIN and HKLF5 commands handle twinning or anisotropic displacement.
  • Example Parameters : Analogous compounds exhibit triclinic systems (e.g., a=8.5088 Å, α=79.906°) .

Methodological Insights

Q. How to design experiments for probing biological activity mechanisms?

  • Target Identification : Use SPR or ITC to measure binding kinetics with enzymes (e.g., cyclooxygenase).
  • Pathway Analysis : Transcriptomics/proteomics post-treatment identifies affected pathways (e.g., NF-κB inhibition).
  • Control Experiments : Compare with non-nitrated analogs to isolate nitro-group effects .

Q. What computational approaches predict reactivity and stability?

  • DFT Calculations : Model nitro-group charge distribution (e.g., Mulliken charges) and reaction transition states.
  • MD Simulations : Assess solvation dynamics and conformational stability in aqueous/organic phases.
  • Machine Learning : Platforms like LabMate.AI optimize reaction conditions using historical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.